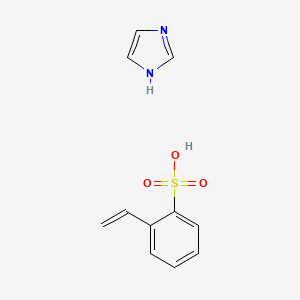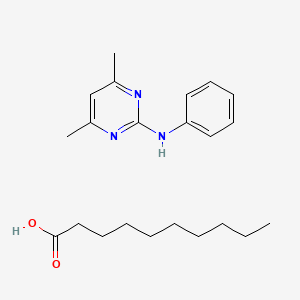
Decanoic acid--4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) is a chemical compound with the molecular formula C22H33N3O2 and a molecular weight of 371.516 g/mol . This compound is characterized by its unique structure, which combines a decanoic acid moiety with a pyrimidine ring substituted with dimethyl and phenyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 4,6-dimethylpyrimidine and aniline.
Attachment of the Decanoic Acid Moiety: The decanoic acid group is introduced through an esterification reaction, where decanoic acid is reacted with the pyrimidine derivative under acidic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.
Análisis De Reacciones Químicas
Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in fungal cell wall synthesis, leading to the disruption of cell wall integrity and ultimately causing cell death . The molecular pathways involved include inhibition of enzyme activity and interference with cellular processes essential for fungal growth and survival.
Comparación Con Compuestos Similares
Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) can be compared with other similar compounds, such as:
Pyrimethanil: A broad-spectrum systemic fungicide with a similar pyrimidine structure.
Cyprodinil: Another anilinopyrimidine fungicide with comparable biological activity.
Mepanipyrim: A fungicide with a similar mode of action and chemical structure.
The uniqueness of Decanoic acid–4,6-dimethyl-N-phenylpyrimidin-2-amine (1/1) lies in its specific combination of a decanoic acid moiety with the pyrimidine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
765303-86-4 |
|---|---|
Fórmula molecular |
C22H33N3O2 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
decanoic acid;4,6-dimethyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C12H13N3.C10H20O2/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11;1-2-3-4-5-6-7-8-9-10(11)12/h3-8H,1-2H3,(H,13,14,15);2-9H2,1H3,(H,11,12) |
Clave InChI |
RPZYDBCWFXZADO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(=O)O.CC1=CC(=NC(=N1)NC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3a-Dihydro-4H-cyclopenta[a]naphthalen-4-one](/img/structure/B12535440.png)
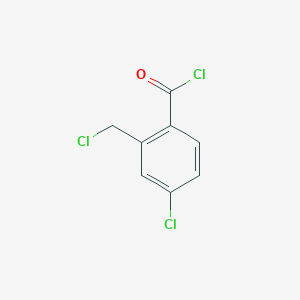
![1H-Indole-3-tetradecanol, 5-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12535451.png)
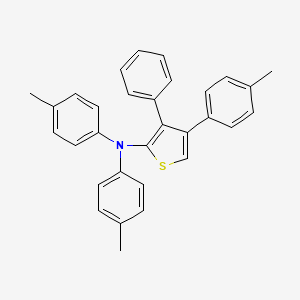
![1-(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12535462.png)
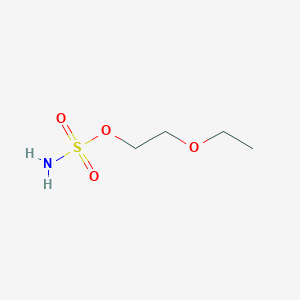
![3-({5-[(Prop-2-yn-1-yl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)pyrazine-2-carbonitrile](/img/structure/B12535486.png)
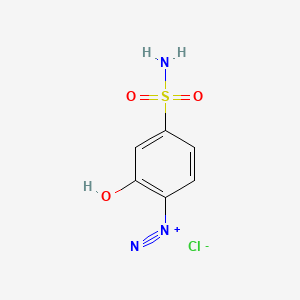
![3-[2-(Dimethylamino)-5-nitro-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B12535501.png)
![4-[Amino(cyano)methyl]phenyl acetate](/img/structure/B12535510.png)
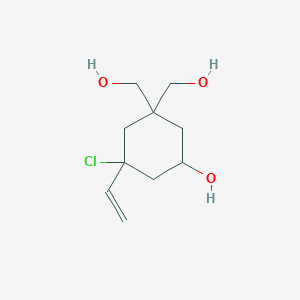
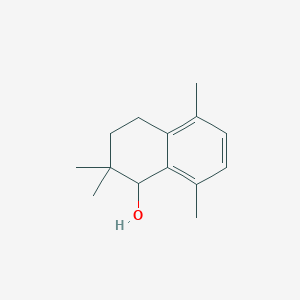
![4-[2-(Pyren-2-YL)ethenyl]pyridine](/img/structure/B12535532.png)
